N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, also known as MTSEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSEA belongs to a class of compounds called sulfonamides, which are known for their ability to inhibit enzyme activity.
Scientific Research Applications
Drought Resistance in Plants
This compound has been identified as an ABA-mimicking ligand that can activate multiple ABA receptors in plants . It has been shown to reduce water loss and promote drought resistance in plants . The compound activates a gene network in Arabidopsis that is highly similar to that induced by ABA .
Inhibition of Seed Germination
The ABA-mimicking ligand can inhibit seed germination . This could be useful in controlling the growth of certain plants in specific conditions or for research purposes .
Protein Degradation
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Antimicrobial Activity
Although not directly related to this specific compound, it’s worth noting that thiophene derivatives have shown significant antimicrobial activity . This suggests potential for further research into the antimicrobial properties of this compound.
Drug Research and Development
The compound’s structure, which includes a 4-hydroxy-2-quinolone moiety, makes it valuable in drug research and development . Many publications have dealt with synthetic analogs of this compound and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Heterocycles
The compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Many of these heterocycles show unique biological activities .
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Mode of Action
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide interacts with its targets by binding to the bromodomains of TRIM24 and BRPF1 . This binding inhibits the function of these proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 affects the epigenetic regulation of gene expression . This can lead to changes in various biochemical pathways, particularly those involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide’s action include changes in gene expression patterns, which can lead to altered cell proliferation and differentiation . In the context of cancer, this can potentially slow down the growth of cancer cells .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-16-12-6-5-11(9-10(12)4-7-13(16)17)15-21(18,19)14-3-2-8-20-14/h2-3,5-6,8-9,15H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNPNUYLNVRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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